3-(Trimethylsilyl)phenylboronic acid
Overview
Description
3-(Trimethylsilyl)phenylboronic acid is an organoboron compound with the molecular formula C9H15BO2Si. It is a white to almost white crystalline powder that is soluble in methanol. This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
3-(Trimethylsilyl)phenylboronic acid is primarily used in the synthesis of various complex molecules. It serves as a key intermediate in the preparation of biphenyl derived amino acids .
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of other complex molecules. For instance, it is used to prepare a 2-phenylpyridine ligand, which is then used in the synthesis of an Ir (III) complex applicable in Organic Light Emitting Diodes (OLEDs) .
Biochemical Pathways
It is known to be a starting material for the synthesis of triphenylene-based electron transport materials .
Result of Action
The primary result of the action of this compound is the successful synthesis of other complex molecules, such as biphenyl derived amino acids . These molecules can then be used in various applications, including the production of OLEDs .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, it is soluble in methanol , indicating that the presence of certain solvents can facilitate its reactions. Additionally, it should be stored under inert gas (nitrogen or argon) at 2-8°C , suggesting that temperature and atmospheric conditions can impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3-(Trimethylsilyl)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate or triisopropyl borate. The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to maintain the required low temperatures and inert atmosphere (usually nitrogen or argon) to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethylsilyl)phenylboronic acid primarily undergoes the following types of reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Palladium catalysts: (e.g., tetrakis(triphenylphosphine)palladium(0))
Bases: (e.g., potassium carbonate, sodium hydroxide)
Oxidizing agents: (e.g., hydrogen peroxide)
Solvents: (e.g., methanol, toluene)
Major Products:
Biaryl compounds: (from Suzuki-Miyaura coupling)
Phenols: (from oxidation reactions)
Functionalized phenylboronic acids: (from substitution reactions)
Scientific Research Applications
3-(Trimethylsilyl)phenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-(Trimethylsilyl)phenylboronic acid
- 2-(Trimethylsilyl)phenylboronic acid
- Phenylboronic acid
Comparison: 3-(Trimethylsilyl)phenylboronic acid is unique due to the position of the trimethylsilyl group on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. Compared to phenylboronic acid, the trimethylsilyl group provides additional steric and electronic effects that can be advantageous in certain synthetic applications .
Properties
IUPAC Name |
(3-trimethylsilylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7,11-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMKRZLFPLDTKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)[Si](C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404456 | |
Record name | 3-(Trimethylsilyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177171-16-3 | |
Record name | 3-(Trimethylsilyl)phenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177171-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trimethylsilyl)phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trimethylsilyl)phenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-(Trimethylsilyl)phenylboronic acid improve the performance of nickel-rich cathodes in lithium-ion batteries?
A: this compound functions as a film-forming additive in gel polymer electrolytes (GPEs) for lithium-ion batteries utilizing nickel-rich cathodes like LiNi0.8Co0.1Mn0.1O2 (NCM811) []. These cathodes, while promising for high energy density, often suffer from unstable electrode/electrolyte interfaces, leading to poor cycle life and safety concerns.
Q2: What is the structural significance of the intramolecular interaction observed in this compound?
A: this compound exhibits an intramolecular O—H⋯O hydrogen bond, influencing its molecular conformation []. This interaction forces the boronic acid group into an exo–endo conformation []. Understanding this structural feature is crucial as it directly impacts how the molecule interacts with its environment, including its potential for forming intermolecular interactions.
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